molecular formula C7H8O2 B020303 2-Methoxyphenol-d3 CAS No. 74495-69-5

2-Methoxyphenol-d3

Cat. No. B020303
CAS RN: 74495-69-5
M. Wt: 127.16 g/mol
InChI Key: LHGVFZTZFXWLCP-FIBGUPNXSA-N
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Description

Introduction 2-Methoxyphenol-d3, commonly known as guaiacol, is a methoxyphenol compound derived from lignin. It is significant in various chemical reactions and properties due to its unique structure and characteristics.

Synthesis Analysis While specific papers on the synthesis of 2-Methoxyphenol-d3 were not found, the synthesis of similar compounds involves reactions like methoxylation and phenol reactions. These methods are likely applicable to 2-Methoxyphenol-d3 as well.

Molecular Structure Analysis The molecular structure of 2-methoxyphenol has been studied through gas-phase electron diffraction and quantum chemical calculations. It was found that the molecule tends to form a planar structure with an intramolecular hydrogen bond between the phenolic hydrogen and methoxy oxygen (Dorofeeva et al., 2009).

Chemical Reactions and Properties Methoxyphenols like 2-methoxyphenol are known to form strong intermolecular and intramolecular hydrogen bonds. These bonds play a crucial role in the chemical behavior and reactivity of these compounds (Varfolomeev et al., 2010).

Physical Properties Analysis The thermochemical properties of 2-methoxyphenol have been extensively studied, revealing insights into its vapor pressure, vaporization enthalpies, and sublimation enthalpies. These physical properties are influenced by the molecule's ability to form hydrogen bonds (Varfolomeev et al., 2010).

Scientific Research Applications

  • Molecular Studies : It is used for studying molecular orbitals, chemical activity, non-linear optical properties, and molecular electrostatic potential (Demircioğlu, Kaştaş, & Büyükgüngör, 2018).

  • Pharmaceutical Applications : Compounds of 2-Methoxyphenol-d3 show potential for treating Parkinson's disease and schizophrenia by combining dopaminergic and serotoninergic profiles (Del Bello et al., 2019).

  • Environmental Studies : It is used as a proxy for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

  • Atmospheric Chemistry : The compound is involved in the atmospheric reaction of guaiacol with nitrate radicals, a process associated with wood combustion (Meng et al., 2020).

  • Chemical Bond Studies : It forms weak complexes with toluene solvent molecules, influencing intra-intermolecular hydrogen bonds (Zheng et al., 2006).

  • Hydrogen Bond Analysis : When clustered with water molecules, it forms cyclic structures with stronger hydrogen bonds, impacting the OH stretching band (Wu & Brutschy, 2004).

  • Antioxidant Properties : 2-Methoxyphenol-d3 is a potent antioxidant, even in polar environments, due to its high rate constant for hydrogen atom abstraction and minimal kinetic solvent effect (Heer et al., 2000).

  • Electrochemical Processes : It has a role in the mechanism of p-substituted phenolic compound removal during advanced electrochemical oxidation processes (Zaky & Chaplin, 2014).

  • Radical Scavenging Activities : The compound demonstrates effective radical scavenging activities, important in various biochemical processes (Alaşalvar et al., 2014).

  • Corrosion Inhibition : It acts as a good corrosion inhibitor for mild steel in seawater, with efficiency increasing with concentration (Liu et al., 2011).

Safety And Hazards

When handling 2-Methoxyphenol-d3, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVFZTZFXWLCP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480725
Record name 2-Methoxyphenol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenol-d3

CAS RN

74495-69-5
Record name 2-Methoxyphenol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
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Synthesis routes and methods II

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
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[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Synthesis routes and methods IV

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyphenol-d3
Reactant of Route 2
2-Methoxyphenol-d3
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2-Methoxyphenol-d3
Reactant of Route 4
2-Methoxyphenol-d3
Reactant of Route 5
2-Methoxyphenol-d3
Reactant of Route 6
2-Methoxyphenol-d3

Citations

For This Compound
5
Citations
S Rayne, NJ Eggers - Journal of Chromatography A, 2007 - Elsevier
The deuterium-labelled standards 4-ethylphenol-d 3 and 4-ethyl-2-methoxyphenol-d 3 were synthesized and utilized in a rapid, sensitive, and accurate stable isotope dilution assay for 4…
Number of citations: 17 www.sciencedirect.com
M Tomaszewski, M Dein, A Novy… - Journal of agricultural …, 2019 - ACS Publications
Propolis is a fragrant material produced by bees and is commonly used as an ingredient in food, beverage, and consumer goods industries. Application of a comparative aroma extract …
Number of citations: 12 pubs.acs.org
Y Gao, S Chen, G Jin, S Song, X Wang, R Zhang, Y Xu - Food Bioscience, 2023 - Elsevier
… (IS1, 2,2-dimethyl-propanoic acid, 1.197 mg/L; IS2, 2-octanol, 0.294 mg/L; IS3, 2-phenylethyl acetate-D3, 0.146 mg/L; IS4, n-hexyl-D13 alcohol, 0.322 mg/L; IS5, 2-methoxyphenol-D3, …
Number of citations: 2 www.sciencedirect.com
J Lahne - 2010 - ideals.illinois.edu
American rye whiskey is a distilled, alcoholic beverage, manufactured and consumed in the United States since before the Revolutionary War. Although other whiskeys (Scotch, Irish, …
Number of citations: 22 www.ideals.illinois.edu
K Cai, W Gao, Y Yuan, C Gao, H Zhao, Y Lin… - … of Chromatography A, 2019 - Elsevier
Phenols in tobacco smoke can adversely affect health with serious consequences that include cardiovascular toxicity, tumor promotion and genotoxic activity. Hence, an improved …
Number of citations: 12 www.sciencedirect.com

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